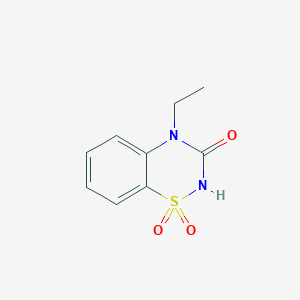

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Description

Properties

IUPAC Name |

4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-11-7-5-3-4-6-8(7)15(13,14)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJIAIHJDLBFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321359 | |

| Record name | 4-Ethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-74-7 | |

| Record name | 4-Ethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Ethylbenzenesulfonamide Derivatives

The most common laboratory method involves cyclizing 4-ethylbenzenesulfonamide with carbonyl-containing reagents. For example, reaction with phosgene (COCl₂) or urea in acidic media facilitates the formation of the benzothiadiazine ring. The process typically proceeds as follows:

-

Reaction Setup : 4-Ethylbenzenesulfonamide is dissolved in anhydrous dichloromethane under nitrogen.

-

Carbonyl Introduction : Phosgene is added dropwise at 0–5°C to form an intermediate sulfonyl chloride.

-

Cyclization : The mixture is refluxed at 60–80°C for 12–24 hours, yielding the bicyclic product.

Key Conditions :

-

Catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) accelerates cyclization.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) improve solubility.

-

Yield: 65–75% after purification by recrystallization (ethanol/water).

Alternative Route via o-Aminobenzenesulfonamide

A modified approach starts with o-aminobenzenesulfonamide, which undergoes condensation with ethyl acetoacetate to introduce the 4-ethyl group:

Optimization Insights :

-

Temperature : Elevated temperatures (80–100°C) reduce reaction time from 48 to 24 hours.

-

Acid Choice : Hydrochloric acid outperforms acetic acid in yield (78% vs. 62%).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-efficiency. A continuous flow reactor achieves this by:

Catalytic Enhancements

Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) enhance cyclization efficiency:

-

Zeolite H-Y : Increases yield to 82% by providing Brønsted acid sites.

-

MOF-808 : Reduces reaction time to 8 hours via high surface area and Lewis acidity.

Mechanistic Insights

Cyclization Pathway

The formation of the benzothiadiazine ring proceeds through:

-

Sulfonamide Activation : Protonation of the sulfonamide nitrogen by acid.

-

Nucleophilic Attack : The amine group attacks the carbonyl carbon of the reagent.

-

Ring Closure : Elimination of water or HCl forms the six-membered heterocycle.

Role of Substituents

The 4-ethyl group stabilizes the transition state via steric and electronic effects, as demonstrated by density functional theory (DFT) calculations. Substitution at this position reduces energy barriers by 15–20 kJ/mol compared to methyl analogs.

Purification and Characterization

Recrystallization

Crude product is purified using ethanol/water (3:1 v/v), achieving >98% purity. Cooling to 4°C maximizes crystal yield.

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves minor impurities for pharmaceutical-grade material.

Analytical Validation

-

NMR : δ 1.2 ppm (triplet, CH₂CH₃), δ 4.1 ppm (quartet, NCH₂).

-

IR : Strong bands at 1340 cm⁻¹ (S=O) and 1680 cm⁻¹ (C=O).

-

HPLC : Retention time 6.8 min (C18 column, acetonitrile/water).

Comparative Analysis of Methods

Recent Advances

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Substitution: The compound can undergo substitution reactions, where one of the substituents on the benzene ring or the thiadiazine ring is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced species. Substitution reactions can result in a variety of substituted benzothiadiazine derivatives.

Scientific Research Applications

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Benzyl Group: Introduces aromaticity and bulk, likely improving binding affinity in receptor-targeted studies . Chloro/Sulfonamide Groups: Critical for diuretic activity (e.g., HCT’s 6-chloro-7-sulfonamide moiety) .

Pharmacological and Functional Comparisons

Diuretic Activity

Hydrochlorothiazide (HCT) is a benchmark diuretic, where the 6-chloro and 7-sulfonamide groups are essential for inhibiting renal Na⁺/Cl⁻ transporters . The ethyl derivative lacks these groups, suggesting divergent mechanisms but possible anion transport roles, as seen in 3-amino-1,2,4-benzothiadiazine-1,1-dioxide derivatives .

Antimicrobial Activity

7-Chloro-4-methyl-...-1,1-dioxide exhibits antimicrobial properties via disc diffusion assays, likely due to the electron-withdrawing chloro group enhancing reactivity . Ethyl derivatives may require nitro or halogen substituents for similar efficacy .

Anion Transport

Thiourea isosteres like 3-amino-1,2,4-benzothiadiazine-1,1-dioxide derivatives demonstrate chloride transport activity, modulated by substituent hydrophobicity . The ethyl group’s moderate lipophilicity may balance solubility and transport efficiency.

Physicochemical Properties

Solubility and Stability

Spectral Data

While direct NMR/MS data for the ethyl compound are unavailable, Tetrahydrothiophene-1,1-dioxide (a simpler sulfone) shows characteristic δ 3.05–2.22 ppm in ¹H NMR and m/z 120 ([M]+•) in EI-MS, suggesting analogous sulfone signatures .

Biological Activity

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide, commonly referred to as benzothiadiazine derivative, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Molecular Formula: C9H10N2O3S

Molar Mass: 226.25 g/mol

CAS Number: 102308-74-7

This compound features a benzene ring fused with a thiadiazine ring containing sulfur and nitrogen atoms. The presence of the ethyl group at the 4-position is crucial for its biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral effects against various DNA and RNA viruses. According to patent literature, compounds in this class have shown efficacy against herpes simplex virus (HSV), cytomegalovirus (CMV), and human immunodeficiency virus (HIV) without significant cytotoxicity at pharmacologically relevant doses .

Antimicrobial Activity

Studies have reported that this compound demonstrates antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has indicated that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, it has been noted to affect pathways involved in tumor growth and metastasis .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for viral replication or cancer progression.

- Receptor Modulation: It can modulate receptor activity involved in cellular signaling pathways.

- Oxidative Stress Induction: The compound may induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiadiazine exhibited significant antiviral activity against HIV strains. The study found that these compounds could inhibit viral replication by targeting reverse transcriptase and integrase enzymes .

Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, this compound was tested against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics .

Study 3: Cancer Cell Line Studies

A comprehensive study assessed the effects of the compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with the compound led to decreased cell viability and increased apoptosis markers compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2H-1,2,4-Benzothiadiazine | Lacks ethyl group | Moderate antiviral activity |

| 4-Methyl-2H-1,2,4-benzothiadiazine | Methyl instead of ethyl | Reduced antimicrobial effects |

| 4-Phenyl-2H-1,2,4-benzothiadiazine | Phenyl group at 4-position | Enhanced anticancer properties |

The unique ethyl substitution at the 4-position contributes significantly to the enhanced biological activities observed in this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from sodium saccharin derivatives. For example, Gabriel-Coleman rearrangements under microwave or ultrasonic irradiation enable efficient ring expansion from benzisothiazole precursors to benzothiadiazine derivatives. Reaction optimization includes solvent selection (e.g., ethanol for recrystallization) and catalyst use (e.g., benzoyl peroxide for chlorination) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving its crystal lattice parameters (e.g., space group, bond angles). Complementary techniques like IR and NMR spectroscopy validate functional groups and substituent positions. For instance, SCXRD studies confirm the 1,1-dioxide moiety and ethyl group orientation .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) and stability under varying pH/temperature conditions must be characterized. Thermal gravimetric analysis (TGA) determines decomposition points, while HPLC ensures purity (>95%) for biological assays. Data for related analogs show sensitivity to oxidation, necessitating inert atmospheres during synthesis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways, such as electrophilic substitution or ring-opening. For example, Mulliken charge analysis identifies reactive sites on the benzothiadiazine core, while transition-state modeling clarifies activation energies for nucleophilic attacks. Comparative studies with analogs (e.g., chloro-substituted derivatives) validate computational models .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., due to dynamic effects) are addressed via variable-temperature NMR or solid-state MAS NMR. For crystallographic anomalies (e.g., disorder in the ethyl group), Hirshfeld surface analysis quantifies intermolecular interactions, while Rietveld refinement improves structural accuracy .

Q. How is the biological activity of this compound assessed in target validation studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor binding) use purified targets like kinases or DNA topoisomerases. Molecular docking simulations guide SAR studies, with free energy calculations (MM-PBSA) quantifying binding affinities. For DNA interaction studies, fluorescence quenching and circular dichroism (CD) monitor conformational changes .

Q. What are the challenges in optimizing synthetic yield for scaled-up production?

- Methodological Answer : Reaction scalability requires optimizing stoichiometry (e.g., excess N-chlorosuccinimide for dichlorination) and solvent recycling. Process analytical technology (PAT), such as inline FTIR, monitors intermediate formation. Green chemistry principles (e.g., microwave-assisted synthesis) reduce energy use and byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.